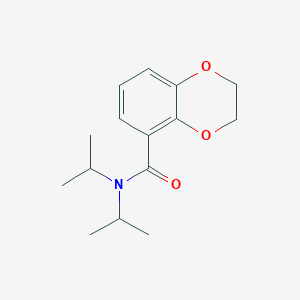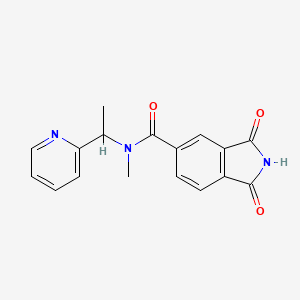
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protease that is essential for the activation of the NF-κB pathway, which plays a critical role in immune response and inflammation. MI-2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide targets the MALT1 paracaspase, which is essential for the activation of the NF-κB pathway. The NF-κB pathway plays a critical role in immune response and inflammation. By inhibiting MALT1, this compound prevents the activation of the NF-κB pathway, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In immune cells, this compound reduces inflammation and inhibits immune response. This compound has also been shown to have potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for the MALT1 paracaspase, which allows for targeted inhibition of the NF-κB pathway. This compound also has a relatively low toxicity profile, making it suitable for in vivo studies. However, this compound can be difficult to synthesize and purify, which can limit its availability for research studies.
未来方向
There are several future directions for research on N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide. One potential application is in the treatment of cancer, particularly lymphoma, leukemia, and multiple myeloma. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in these conditions. This compound also has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Future studies should investigate the efficacy and safety of this compound in these conditions. Additionally, further research is needed to optimize the synthesis and purification of this compound, which could increase its availability for research studies.
合成方法
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as N-methylisatoic anhydride, 2-bromoethylpyridine, and sodium hydride. The final product is purified through recrystallization and column chromatography.
科学研究应用
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(14-5-3-4-8-18-14)20(2)17(23)11-6-7-12-13(9-11)16(22)19-15(12)21/h3-10H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZREOIJOXUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
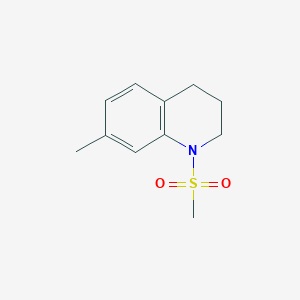
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)
![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
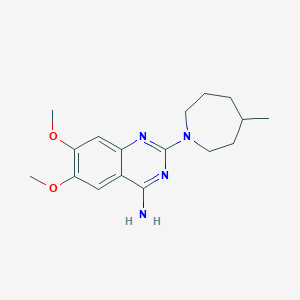
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
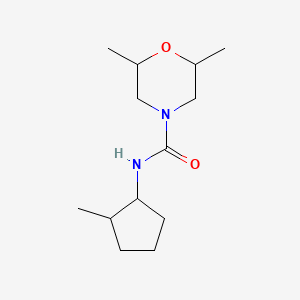
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
